2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
Overview
Description
“2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid” is a chemical compound with the molecular formula C11H10O2S . It’s also known by its IUPAC name, 2-(3-Methyl-1-benzothiophen-2-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiophene ring (a fused ring structure containing a benzene ring and a thiophene ring) with a methyl group at the 3-position and an acetic acid group at the 2-position .Physical and Chemical Properties Analysis
The compound has a molecular weight of 206.26 . Other physical and chemical properties like boiling point, vapor pressure, enthalpy of vaporization, flash point, and polar surface area are available for a similar compound, 2-[(3-Methyl-1-benzothiophen-2-yl)carbonyl]benzoate .Scientific Research Applications
Synthesis and Structural Analysis
- One study focused on the click one-pot synthesis of triazole derivatives, highlighting their spectral analyses, crystal structures, and DFT studies. These compounds exhibited notable cytotoxicity in brine shrimp assays, suggesting potential biological activities worth further investigation (Ahmed et al., 2016).
- Benzothiazine derivatives have been synthesized for antimicrobial activity, emphasizing the chemical versatility and potential pharmacological applications of compounds related to 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid (Kalekar et al., 2011).
- Research into benzothiophene-substituted oxime ether strobilurins has shown these compounds to exhibit significant fungicidal activities, especially against Colletotrichum lagenarium and Puccinia sorghi Schw., demonstrating the compound's potential in agricultural applications (Tu et al., 2014).
Application in Material Science
- The amorphous state and glass transition temperatures of diarylethenes derivatives, including those similar in structure to this compound, have been studied, revealing their potential in creating stable amorphous materials for technological applications (Kim et al., 2000).
Antimicrobial Activities
- Several studies have synthesized and evaluated the antimicrobial activities of derivatives, showcasing the relevance of such compounds in developing new antimicrobial agents. This includes work on thiazolidinones and azetidinones derivatives from chalcone, highlighting the continued interest in benzothiophene derivatives for pharmaceutical research (Patel & Patel, 2017).
Properties
IUPAC Name |
2-(3-methyl-1-benzothiophen-2-yl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S/c1-6-7-4-2-3-5-8(7)15-10(6)9(12)11(13)14/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSVJLDZZOIHHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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